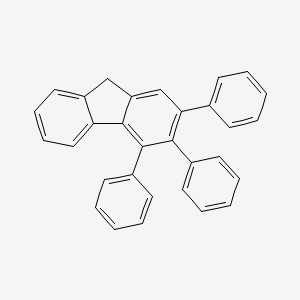
2,3,4-Triphenyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Triphenyl-9H-fluorene is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the fluorene family, characterized by a tricyclic aromatic hydrocarbon structure. The presence of three phenyl groups attached to the fluorene core enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triphenyl-9H-fluorene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 9-bromo-9H-fluorene as a starting material, which undergoes a series of reactions including Grignard reactions and Friedel-Crafts alkylation to introduce the phenyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Triphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the fluorene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by further functionalization using organometallic reagents.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,3,4-Triphenyl-9H-fluorene has found applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
Wirkmechanismus
The mechanism by which 2,3,4-Triphenyl-9H-fluorene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene: The parent compound without the phenyl substitutions.
2,7-Diphenyl-9H-fluorene: A similar compound with phenyl groups at different positions.
2,4,6-Triphenyl-1,3,5-triazine: Another triphenyl-substituted compound with different core structure.
Uniqueness: 2,3,4-Triphenyl-9H-fluorene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its stability and reactivity, making it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
643767-49-1 |
|---|---|
Molekularformel |
C31H22 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2,3,4-triphenyl-9H-fluorene |
InChI |
InChI=1S/C31H22/c1-4-12-22(13-5-1)28-21-26-20-25-18-10-11-19-27(25)30(26)31(24-16-8-3-9-17-24)29(28)23-14-6-2-7-15-23/h1-19,21H,20H2 |
InChI-Schlüssel |
WTBUMBGJMJSSAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C(C(=C(C=C31)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


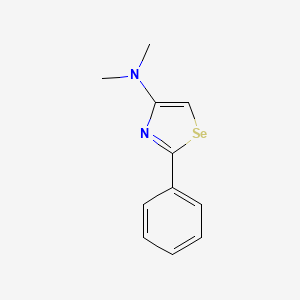

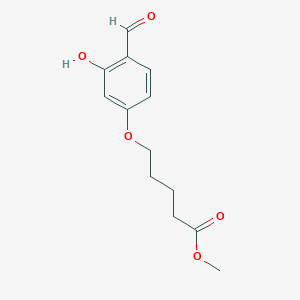

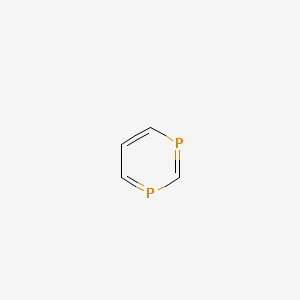

![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
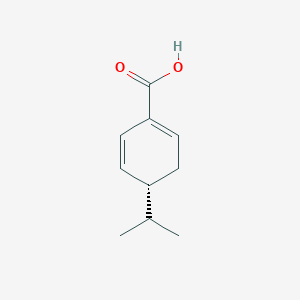
![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
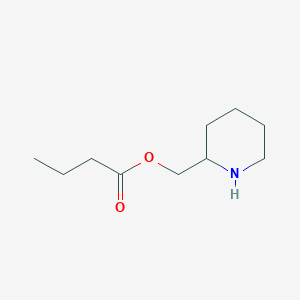
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
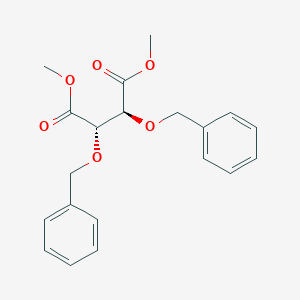
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
